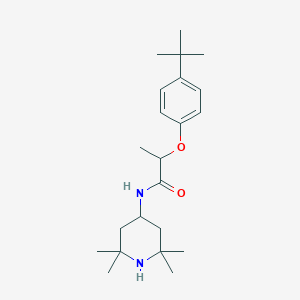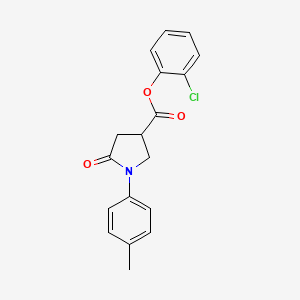
2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
Overview
Description
2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a tert-butylphenoxy group and a tetramethylpiperidinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide typically involves the following steps:
Formation of the tert-butylphenoxy intermediate: This can be achieved by reacting 4-tert-butylphenol with an appropriate halogenating agent to introduce a leaving group, followed by nucleophilic substitution with a suitable nucleophile.
Introduction of the tetramethylpiperidinyl group: The tetramethylpiperidinyl group can be introduced through a nucleophilic substitution reaction using 2,2,6,6-tetramethylpiperidine.
Amidation reaction: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine or amide coupling reagent under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the piperidinyl ring.
Reduction: Reduction reactions could target the amide bond or other functional groups within the molecule.
Substitution: The phenoxy and piperidinyl groups may participate in substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an additive in materials science, such as in the stabilization of polymers or as a component in specialty coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide: Similar structure with an acetamide backbone.
2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide: Similar structure with a butanamide backbone.
Uniqueness
The uniqueness of 2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide lies in its specific combination of functional groups, which may confer distinct chemical and physical properties compared to its analogs. This could result in unique reactivity, stability, or biological activity.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2/c1-15(26-18-11-9-16(10-12-18)20(2,3)4)19(25)23-17-13-21(5,6)24-22(7,8)14-17/h9-12,15,17,24H,13-14H2,1-8H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXZDNJSBJTEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC(NC(C1)(C)C)(C)C)OC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one](/img/structure/B4144198.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]di(1-pyrrolidinecarboxamide)](/img/structure/B4144202.png)
![4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(furan-2-ylmethyl)-N-methylbenzamide](/img/structure/B4144217.png)
![N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4144219.png)
![N~1~-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropyl-N~2~-methylglycinamide](/img/structure/B4144227.png)
![3-Ethoxy-4-[4-(4-ethylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid](/img/structure/B4144237.png)
![3-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B4144249.png)
![3-[3-(4-Chloro-2-methylphenoxy)propyl]quinazolin-4-one](/img/structure/B4144250.png)
![N-[4-[2-(cyclohexanecarbonyl)hydrazinyl]-4-oxobutyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B4144261.png)
![1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4144268.png)
![1-[2-(2-benzyl-4-chlorophenoxy)ethyl]-4-ethylpiperazine hydrochloride](/img/structure/B4144269.png)

![1-Ethyl-4-[2-(2-ethylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4144288.png)
![N-[5-(acetylamino)-2-methoxybenzyl]-2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4144294.png)
